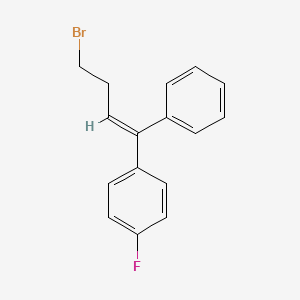
1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene (1-Bromo-4-fluorobenzene) is an organic compound that belongs to the class of benzene derivatives. It is a colorless liquid with a molecular formula of C10H9BrF and a molecular weight of 246.09 g/mol. It is a widely used intermediate for the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene involves the synthesis of 4-bromo-1-phenylbut-1-en-1-ol, which is then converted to 1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene through a substitution reaction with 4-fluorobenzene.
Starting Materials
Phenylacetylene, Bromine, Sodium hydroxide, Sodium carbonate, 4-Fluoronitrobenzene, Palladium on carbon, Hydrochloric acid, Sodium borohydride, Methanol
Reaction
Phenylacetylene is converted to 4-bromo-1-phenylbut-1-en-1-ol through a bromination reaction using bromine and sodium hydroxide., 4-bromo-1-phenylbut-1-en-1-ol is then reacted with 4-fluoronitrobenzene in the presence of palladium on carbon as a catalyst and hydrogen gas to yield 1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene., The product is then purified through recrystallization using methanol and reduced using sodium borohydride in the presence of hydrochloric acid to yield the final product.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-fluorobenzene is not well understood. However, it is believed that the bromine atom in the molecule acts as a Lewis acid, which facilitates the formation of a covalent bond between the bromine and the carbon atom of the benzene ring. This covalent bond is then broken by the action of a nucleophile, such as an amine, which results in the formation of a new organic compound.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Bromo-4-fluorobenzene are not well understood. However, it is known that exposure to high concentrations of the compound may cause irritation to the eyes, skin, and respiratory system. In addition, it may cause damage to the liver and kidneys. Long-term exposure to the compound may also cause reproductive and developmental effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-Bromo-4-fluorobenzene in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store. The main limitation of using this compound in laboratory experiments is its toxicity. It is highly toxic and should be handled with extreme caution. In addition, it is flammable and should be stored away from heat and flames.
Orientations Futures
1. Further research is needed to understand the biochemical and physiological effects of 1-Bromo-4-fluorobenzene.
2. Research should be conducted to develop safer and more efficient synthetic methods for the synthesis of 1-Bromo-4-fluorobenzene.
3. Research should be conducted to develop new applications for 1-Bromo-4-fluorobenzene.
4. Research should be conducted to develop new catalysts for the synthesis of 1-Bromo-4-fluorobenzene.
5. Research should be conducted to develop new methods for the purification and storage of 1-Bromo-4-fluorobenzene.
6. Research should be conducted to develop new methods for the detection and quantification of 1-Bromo-4-fluorobenzene in biological samples.
7. Research should be conducted to develop new methods for the safe handling and disposal of 1-Bromo-4-fluorobenzene.
8. Research should be conducted to develop new methods for the monitoring of 1-Bromo-4-fluorobenzene in the environment.
Applications De Recherche Scientifique
1-Bromo-4-fluorobenzene has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, dyes, and other organic compounds. It is also used as a reagent in organic chemistry for the synthesis of a variety of organic compounds. It is also used in the synthesis of heterocyclic compounds and in the synthesis of polymers. In addition, it is used as a catalyst in organic reactions.
Propriétés
IUPAC Name |
1-[(E)-4-bromo-1-phenylbut-1-enyl]-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrF/c17-12-4-7-16(13-5-2-1-3-6-13)14-8-10-15(18)11-9-14/h1-3,5-11H,4,12H2/b16-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAXPFIJBMXPLB-FRKPEAEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCBr)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\CCBr)/C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

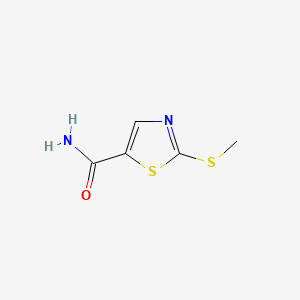
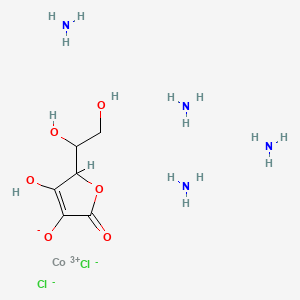

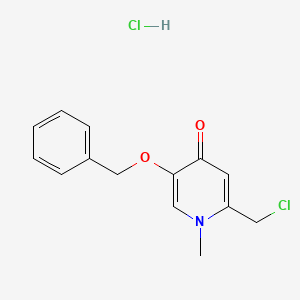
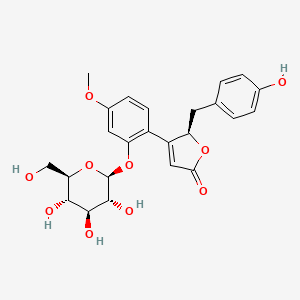
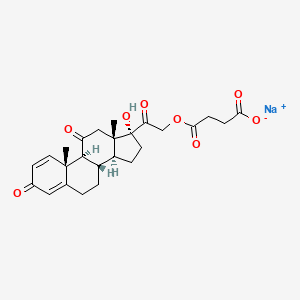
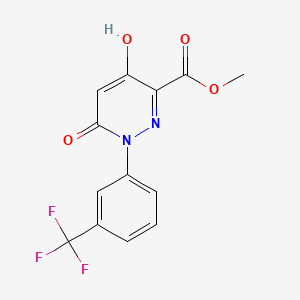
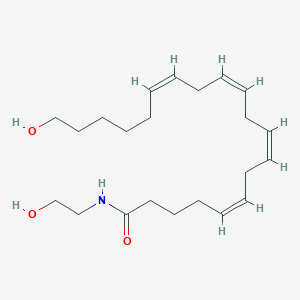
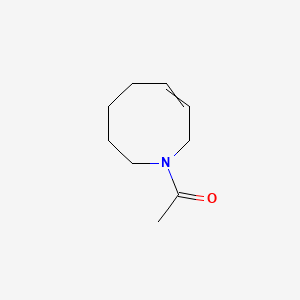
![5-[(Methylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B570079.png)